Cobalt naphthenate

Description

Historical Context and Evolution of Academic Inquiry into Cobalt Naphthenate Applications

The use of cobalt compounds for their colorific properties dates back centuries, with cobalt being used to create vibrant blue pigments in glass and paints since antiquity. nih.govamericanelements.comzimtu.com However, the specific application of this compound as a chemical agent is a more modern development. For many decades, this compound, often referred to as a cobalt soap, has been a primary agent for promoting the curing of alkyd resins in paints, inks, and coatings through autoxidation processes. researchgate.net Its primary historical and ongoing application is as an oil drying agent, where it catalyzes the autoxidative crosslinking of drying oils. wikipedia.orgottokemi.com

Academic and industrial inquiry initially focused on optimizing its function as a drier in coatings, where it accelerates curing and helps achieve a durable finish. chemimpex.com Over time, research has expanded to explore its catalytic properties in other domains. This includes its use as an accelerator in the rubber industry, particularly for improving the adhesion between rubber and steel wire in tires, and in promoting the hardening of polyester (B1180765) and silicone resins. 2017erp.comiarc.fr Early research also established its utility in the production of varnishes and as a curing agent for plastics. 2017erp.comchemdad.com The evolution of research has been driven by the compound's cost-effectiveness and its solubility in organic media, leading to investigations into a broader range of catalytic applications beyond its traditional role in the coatings industry. wikipedia.orgdataintelo.com

Significance of Organocobalt Compounds in Modern Catalysis and Materials Science

Organocobalt compounds, a class of organometallics featuring a carbon-cobalt bond, are of significant interest in modern chemistry. chemicalbull.com These compounds are integral to various organic reactions and materials science applications. chemicalbull.comcramsn.com Their versatility stems from the unique reactivity of the cobalt-carbon bond, which can be exploited in numerous catalytic cycles. chemicalbull.comwikipedia.org

In catalysis, organocobalt compounds are recognized for their ability to facilitate important chemical transformations. chemicalbull.comcramsn.com A preeminent example is dicobalt octacarbonyl, which is a widely used catalyst. wikipedia.org Organocobalt catalysts are employed in processes such as hydrovinylation, hydrogenation, polymerization, and oxidation. chemicalbull.comcramsn.com The ability of cobalt to cycle between oxidation states (Co²⁺ ↔ Co³⁺) is crucial for many of these catalytic applications, including its function as a paint drier. nih.gov This redox activity allows these compounds to promote reactions with intermediates like hydroperoxides. wikipedia.org The mild reaction conditions often associated with cobalt catalysis make these compounds attractive for developing sustainable and environmentally friendly synthesis pathways for fine chemicals and pharmaceuticals. chemicalbull.com

In materials science, organocobalt compounds serve as precursors for creating new materials with tailored magnetic, electronic, or catalytic properties. chemicalbull.com Incorporating cobalt-containing moieties into polymers or coordination polymers can impart these specific functionalities. chemicalbull.com For instance, this compound itself is used to improve the material strength and longevity of plastics and rubber. chemimpex.com Research has also explored the use of cobalt complexes in the synthesis of advanced materials like nanomaterials and coordination polymers. ontosight.ai

Scope and Research Trajectories of this compound Studies

Current research on this compound continues to explore and expand upon its catalytic properties. A significant area of study is its role as a curing accelerator and cross-linking catalyst for unsaturated polyester resins. chemicalbook.comchemdad.com It is widely used in polyester resins and paint driers for this purpose. ottokemi.comchemdad.com

Another major research trajectory focuses on its application in polymer chemistry and materials science. Studies have demonstrated its use as a catalyst for the free-radical polymerization of silanes to functionalize nanoparticles and as a promoter for developing unsaturated flame-retardant polyesters. chemicalbook.comchemdad.com Research has also investigated its effects on the photo-oxidative degradation of polymers like low-density polyethylene (B3416737) (LDPE), finding that it can increase the rate of degradation, which is relevant for developing plastics with controlled lifespans. researchgate.net

Future research is also being shaped by regulatory trends. With cobalt compounds facing increased scrutiny, particularly in Europe, there is a growing effort to develop alternative, more environmentally benign catalysts based on metals like iron and manganese. researchgate.netmdpi.com This has spurred research into new ligand designs and catalyst systems that can match or exceed the performance of traditional cobalt driers. researchgate.net Concurrently, there is ongoing research to enhance the properties of this compound itself, aiming for improved stability and efficiency to open new avenues for market expansion. dataintelo.com The compound's catalytic efficiency continues to make it a subject of interest for various chemical reactions, including oxidation and other industrial processes. dataintelo.com For example, it is used as a catalyst in the commercial production of phenol (B47542) through the aerial oxidation of cumene (B47948). vedantu.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value/Description | Source(s) |

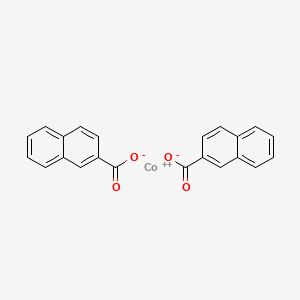

| Chemical Formula | C20H34CoO4 (representative) | chemimpex.com |

| Molecular Weight | 397.42 g/mol (representative) | chemimpex.com |

| CAS Number | 61789-51-3 | chemimpex.comchemdad.com |

| Appearance | Brown powder or bluish-red to dark violet liquid/solid. | ottokemi.comchemimpex.comnih.gov |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents. | wikipedia.orgchemdad.com |

| Density | ~0.921 - 0.95 g/cm³ at 25 °C | ottokemi.comchemimpex.com |

| Nature of Compound | A mixture of cobalt(II) coordination complexes of naphthenic acids. | wikipedia.orgottokemi.com |

Table 2: Selected Research Findings on this compound Applications

| Application Area | Research Finding | Source(s) |

| Polymer Curing | Acts as an effective accelerator for the curing process in polyester and epoxy resin systems, improving hardness and durability. | sherfab.com |

| Coatings and Inks | Widely used as an oil drying agent that promotes the autoxidative crosslinking of drying oils in paints, varnishes, and inks. | wikipedia.orgottokemi.comchemimpex.com |

| Rubber Industry | Employed to improve the adhesion of rubber to steel wire, crucial for radial tires and steel-reinforced conveyor belts. | 2017erp.com |

| Polymer Synthesis | Can be used as a catalyst for the free radical polymerization of (3-methacryloxypropyl)trimethoxysilane (MPS) to functionalize alumina (B75360) nanoparticles. | chemicalbook.comchemdad.com |

| Polymer Degradation | Increases the rate of photo-oxidative degradation in Low-Density Polyethylene (LDPE) films when exposed to UV irradiation. | researchgate.net |

| Organic Synthesis | Serves as a catalyst for the aerial oxidation of cumene in the commercial preparation of phenol. | vedantu.com |

Structure

3D Structure of Parent

Properties

CAS No. |

157583-32-9 |

|---|---|

Molecular Formula |

C22H14CoO4 |

Molecular Weight |

401.3 g/mol |

IUPAC Name |

cobalt(2+);naphthalene-2-carboxylate |

InChI |

InChI=1S/2C11H8O2.Co/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 |

InChI Key |

IFSWBZCGMGEHLE-UHFFFAOYSA-L |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Co+2] |

density |

0.9 g/cm³ |

melting_point |

140 °C |

physical_description |

Brown or blush-red solid; [ICSC] Insoluble in water; [MSDSonline] BROWN AMORPHOUS OR BLUISH-RED SOLID. |

solubility |

Solubility in water: none |

Origin of Product |

United States |

Synthetic Methodologies and Structural Elucidation for Research Purposes

Preparation Pathways for Cobalt Naphthenate and Analogous Cobalt Carboxylates

The synthesis of this compound and similar cobalt carboxylates for research applications can be achieved through several established pathways. These methods allow for the controlled preparation of these compounds, facilitating detailed studies of their structure and reactivity.

Synthesis via Cobalt Hydroxide (B78521)/Acetate (B1210297) and Naphthenic Acid Interactions

A common and direct method for preparing this compound involves the reaction of cobalt(II) hydroxide or cobalt(II) acetate with naphthenic acid. nih.govchemicalbook.comchemdad.comchemicalbook.comiarc.fr This acid-base neutralization reaction is a straightforward approach to obtaining the desired cobalt carboxylate. google.com

The general reaction can be represented as: Co(OH)₂ + 2 RCOOH → Co(OOCR)₂ + 2 H₂O Co(CH₃COO)₂ + 2 RCOOH → Co(OOCR)₂ + 2 CH₃COOH

Here, RCOOH represents naphthenic acid, which is itself a complex mixture of cycloaliphatic carboxylic acids obtained from petroleum refining. nih.gov The reaction with cobalt hydroxide offers the advantage of producing water as the only byproduct, which can be easily removed. atamanchemicals.com When cobalt acetate is used, the acetic acid generated can be removed azeotropically with a suitable solvent like toluene (B28343). lew.ro For research purposes, the purity of the starting cobalt salt and the naphthenic acid is critical to obtaining a well-characterized product. wjygy.com.cn The use of micron-sized, non-oxidized, and low-chlorine content cobalt hydroxide is often preferred for synthesizing organic cobalt salts like this compound. wjygy.com.cn

A specific example involves mixing naphthenic acid, rosin, and xylene with cobalt hydroxide and then carrying out an acid-base neutralization reaction to produce solid this compound. google.com The reaction temperature and conditions can be controlled to influence the properties of the final product. For instance, heating the mixture to 85–95 °C allows for the distillation of xylene and water. google.com

Double-Decomposition Reactions in this compound Synthesis

Another widely used synthetic route is the double-decomposition (or metathesis) reaction. researchgate.netgoogle.comresearchgate.net This method typically involves two steps. First, naphthenic acid is reacted with an alkali hydroxide, such as sodium hydroxide, to form a sodium naphthenate soap. researchgate.netresearchgate.net Subsequently, this soap is reacted with a water-soluble cobalt salt, like cobalt chloride or cobalt sulfate (B86663), to precipitate the water-insoluble this compound. researchgate.netresearchgate.net

The reactions are as follows: RCOOH + NaOH → RCOONa + H₂O 2 RCOONa + CoCl₂ → Co(OOCR)₂ + 2 NaCl

This method is particularly useful for preparing dispersive this compound catalysts. researchgate.net Research has focused on optimizing reaction conditions such as the concentration of reactants, temperature, and reaction time to control the particle size and dispersion of the resulting catalyst. researchgate.net For example, optimal conditions for preparing a dispersive this compound catalyst were found to be a saponification temperature of 95°C and a double-decomposition temperature of 90°C. researchgate.net A similar two-step process has been employed for the synthesis of other cobalt carboxylates, such as cobalt laurate, palmitate, and stearate, using cobalt chloride. ukessays.com

Methodological Advancements in Enhancing Purity and Yield for Research Applications

For research applications, obtaining high-purity this compound with a good yield is essential for accurate characterization and catalytic studies. Recent advancements have focused on refining synthetic protocols to achieve these goals.

One approach involves a pH-controlled synthesis and purification process. For instance, in the preparation of a solid this compound adhesion promoter, the pH is carefully maintained at 9.2-9.5 during the precipitation of the inorganic cobalt salt precursor. google.comgoogle.com Subsequent washing until the pH of the washing liquid reaches 7 ensures the removal of impurities. google.comgoogle.com

Another strategy to enhance purity involves the use of mixed organic acids. A patented method describes the double-decomposition reaction between an inorganic cobalt salt and a mixture of naphthenic acid and another weak organic acid, such as isocaprylic acid or neodecanoic acid, in a solvent like butyl acetate. google.com This can lead to a product with specific desired properties. The reaction temperature is slowly increased to 126 ± 2 °C over several hours, followed by an insulation period. google.com

Furthermore, solvothermal methods have been explored for the size-controlled synthesis of β-Co(OH)₂ hexagonal nanoplates using this compound as a precursor. researchgate.net This technique allows for the preparation of nanomaterials with uniform morphology, which can then be converted to other cobalt compounds like CoO octahedrons. researchgate.net Such controlled synthesis at the nanoscale is crucial for fundamental research in catalysis and materials science.

Ligand Design and Complexation Strategies in this compound Research

The catalytic activity and properties of this compound can be significantly modified by the introduction of other ligands into the cobalt coordination sphere. Research in this area focuses on understanding how different ligands influence the structure and reactivity of the resulting cobalt complexes.

Investigation of Carboxylate-Functionalized Ligands in Cobalt Complexes

The carboxylate group itself is a versatile ligand, capable of coordinating to a metal ion in numerous ways. researchgate.net In the context of cobalt(II) chemistry, at least eleven different binding modes of the carboxylate ligand have been identified, leading to a rich variety of molecular architectures. researchgate.net

Research has explored the synthesis of cobalt complexes with various carboxylate-functionalized ligands. For example, mononuclear octahedral mixed-ligand cobalt(II) complexes have been prepared using a tetradentate amine-bis(phenolate) ligand along with benzoate (B1203000) as an ancillary carboxylate ligand. mdpi.comsnu.edu.in These studies provide insights into the coordination chemistry of cobalt with mixed N, O-donor ligands.

In the realm of catalysis, cobalt-catalyzed hydrocarboxylation of alkenes and alkynes to produce carboxylic acids and their derivatives is an active area of research. acs.orgbeilstein-journals.org While not directly involving this compound, these studies on cobalt-carboxylate intermediates provide fundamental understanding of the role of carboxylate ligands in catalytic cycles. For instance, light-promoted cobalt-catalyzed hydrocarbonylation of alkenes with water as a nucleophile leads to the formation of carboxylic acids. acs.org

Role of Ancillary Ligands (e.g., P, N-ligands) in Modulating this compound Catalytic Activity

The introduction of ancillary ligands, particularly those containing phosphorus (P) and nitrogen (N) donor atoms, can dramatically influence the catalytic properties of cobalt complexes, including those derived from or analogous to this compound.

Nitrogen- and Phosphorus-Containing Ligands:

A series of N,P-ligands bearing carboxyl groups have been synthesized and used in conjunction with this compound for the catalytic hydrosilylation of alkenes. nih.govbenthamdirect.comnih.govingentaconnect.com These ligands, which have a strong ability to provide electrons, readily coordinate to the cobalt ion. nih.gov The resulting complexes, when activated with an additive like KOtBu, show enhanced catalytic activity, leading to reduced reaction times and activation energies. nih.govbenthamdirect.comnih.gov The ancillary ligand's structure plays a crucial role; for example, in one study, a specific sodium 2-(diphenylphosphino)methyl-2-ethylaminopropanoate ligand (L1) in combination with this compound exhibited the highest activity for 1-octene (B94956) hydrosilylation. nih.gov

N-Heterocyclic Carbene (NHC) Ligands:

N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ancillary ligands in transition metal catalysis. nih.gov Cobalt-NHC complexes have been successfully employed in a variety of catalytic reactions. nih.gov While direct studies with this compound are less common, the principles derived from research on other cobalt-NHC systems are highly relevant. For instance, the synthesis of Co(I) complexes with NHC-phosphane pincer ligands has been reported, and these complexes are active catalysts for reductive amination reactions. rsc.org The NHC ligand is known to stabilize low-valent cobalt species and facilitate key steps in catalytic cycles, such as oxidative addition. nih.gov

Phosphine-Free Ligands:

Research has also focused on phosphine-free cobalt catalysts for reactions like acceptorless alcohol dehydrogenation. hep.com.cn In these systems, the ancillary ligands, such as those derived from 6,6'-dihydroxybipyridine (6,6'-DHBP), can participate in metal-ligand cooperation to facilitate the catalytic process. hep.com.cn The electronic density at the cobalt center and its steric environment can be fine-tuned by the choice of these ancillary ligands, thereby influencing the catalytic outcome. hep.com.cn

Interactive Data Table: Effect of Ancillary Ligands on Catalytic Activity

| Catalyst System | Reaction | Ancillary Ligand Type | Key Finding | Reference |

| This compound / KOtBu | Alkene Hydrosilylation | Carboxylate-Functionalized P,N-Ligand | Addition of KOtBu significantly reduces reaction time and activation energy. | nih.gov |

| CoCl₂ / NaHBEt₃ | Alkene Hydrogenation | Bidentate N-Heterocyclic Carbene (NHC) | Simple bidentate NHC pro-ligands were more reactive than tridentate pincer ligands. | nih.gov |

| Cp*Co Complexes | Acceptorless Alcohol Dehydrogenation | Phosphine-Free, Redox-Active Ligand (6,6'-DHBP) | Redox-active ligand increased electron density at the cobalt center, enhancing catalytic activity. | hep.com.cn |

| This compound | Toluene Oxidation | None (promoter) | Used as a catalyst for the oxidation of toluene to benzoic acid. | google.com |

Characterization Techniques for Catalytically Active this compound Species

The efficacy of this compound as a catalyst is deeply rooted in its chemical structure, morphology, and the ability of the cobalt ion to cycle through various oxidation states. To understand and optimize its catalytic activity for research purposes, a suite of sophisticated characterization techniques is employed. These methods provide insights into the molecular transformations of reactants, the physical form of the catalyst, and the electronic changes at the cobalt center that drive catalytic cycles.

Spectroscopic Analysis of Catalytic Complexes (e.g., NMR, FTIR for reaction products)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for elucidating the mechanisms of reactions catalyzed by this compound. These methods primarily analyze the reaction mixture to identify the structure of products, intermediates, and byproducts, thereby offering a window into the catalytic pathway.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of organic molecules in solution. In the context of this compound catalysis, NMR is used to analyze the products formed. For instance, in the air oxidation of TNT in a DMF solution, a reaction that can be catalyzed by this compound, NMR analysis of the resulting product, HNS (Hexanitrostilbene), revealed the presence of dipicrylethane as a significant impurity. osti.gov By comparing the NMR spectra of products from catalyzed and uncatalyzed reactions, researchers can assess the influence of the catalyst on product distribution and purity. osti.gov

Fourier-Transform Infrared Spectroscopy (FTIR) probes the vibrational modes of molecules. Specific functional groups absorb infrared radiation at characteristic frequencies, making FTIR an excellent tool for identifying the components of a reaction mixture. In studies of cobalt complexes, FTIR is used to confirm the presence of specific ligands and to observe the interaction between the metal center and its coordinating atoms. semanticscholar.org For example, the formation of a metal-oxygen bond can be identified by a characteristic band in the low-frequency region of the spectrum (e.g., ~630 cm⁻¹). semanticscholar.org Analysis of reaction products via FTIR can confirm the conversion of reactants by showing the disappearance of their characteristic bands and the appearance of bands corresponding to the new products. For complex reaction systems, such as those involving the curing of polymers, FTIR can track the progress of the reaction by monitoring changes in the intensity of specific vibrational bands over time. acs.org

Table 1: Illustrative FTIR Bands for Characterizing Cobalt Complexes This table provides representative frequency ranges for bonds commonly found in cobalt complexes and related organic compounds.

| Functional Group/Bond | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| O-H (in coordinated H₂O) | Stretching | 3411 - 3420 | semanticscholar.org |

| O-H (in coordinated H₂O) | Deformation | 1620 - 1630 | semanticscholar.org |

| N-H (in ammine ligands) | Asymmetric Stretching | ~3151 | semanticscholar.org |

| N-H (in ammine ligands) | Asymmetric Deformation | ~1587 | semanticscholar.org |

| N-H (in ammine ligands) | Symmetric Deformation | ~1328 | semanticscholar.org |

Microstructural and Morphological Characterization of Dispersive Catalysts

The physical form of a catalyst, including its particle size, surface area, and crystal structure, can have a profound impact on its activity and efficiency. This is particularly true for dispersive catalysts, where a high surface area is crucial for maximizing contact with reactants.

A dispersive this compound catalyst, prepared for the suspended-bed hydrocracking of heavy oil, was characterized using several techniques to understand its physical properties. researchgate.netOptical microscopy and laser scattering particle analyzers are used to determine the size distribution and dispersion of the catalyst particles. researchgate.netScanning Electron Microscopy (SEM) provides high-resolution images of the catalyst's surface, revealing its morphology. For the dispersive this compound catalyst, SEM showed a coarse surface with slight particle aggregation. researchgate.net

X-ray Diffraction (XRD) is a key technique for identifying the crystalline phases present in a material. After sulfurization, a common activation step for hydrocracking catalysts, the dispersive this compound catalyst was found to primarily exist in the form of Co₉S₈ cubic crystals. researchgate.net In other cobalt-based catalyst systems, XRD is used to confirm the formation of specific cobalt oxides, such as Co₃O₄, and to assess their crystallinity. mdpi.comTransmission Electron Microscopy (TEM) complements SEM by providing even higher magnification, allowing for the direct visualization and measurement of nanoparticle sizes, which can range from 16 to 85 nm depending on synthesis conditions. mdpi.com

Table 2: Techniques for Microstructural and Morphological Characterization

| Technique | Information Obtained | Example Application | Reference |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface morphology, particle shape, aggregation | Visualizing the coarse surface of dispersive this compound particles. | researchgate.net |

| X-ray Diffraction (XRD) | Crystalline phase identification, crystal structure | Identifying Co₉S₈ as the main phase in a sulfurized catalyst; confirming Co₃O₄ phase. | researchgate.netmdpi.com |

| Transmission Electron Microscopy (TEM) | Particle size and distribution, lattice imaging | Measuring catalyst nanoparticle sizes (e.g., 16-85 nm). | mdpi.com |

Oxidation State Interconversion of Cobalt in Catalytic Cycles

The catalytic activity of cobalt compounds is often derived from the ability of the cobalt ion to readily interconvert between its +2 and +3 oxidation states, and sometimes higher states like +4. nih.gov This redox activity is fundamental to its function in processes like autoxidative drying, where it promotes redox reactions with hydroperoxide intermediates. nih.govwikipedia.org The stability of a particular oxidation state is highly dependent on the chemical environment, including pH and the presence of complexing ligands. nih.gov

Advanced in situ techniques, particularly X-ray Absorption Spectroscopy (XAS) , are crucial for tracking these rapid changes in oxidation state under actual reaction conditions. XAS studies on amorphous cobalt-based oxide films used for water oxidation have provided direct evidence of the cobalt redox cycle. These experiments revealed two distinct redox transitions:

A Co(II) to Co(III) transition at a midpoint potential of approximately 1.0 V. fu-berlin.de

A Co(III) to Co(IV) transition at a midpoint potential of about 1.2 V. fu-berlin.de

These transitions show that a significant portion of the bulk material is redox-active, not just the surface. fu-berlin.de The formation of Co(IV) species is considered critical for creating the active sites for O-O bond formation in the oxygen evolution reaction. fu-berlin.denih.gov Similarly, research on bimetallic CoPt nanoparticles during CO oxidation showed that under reaction pressures, metallic cobalt (Co⁰) is significantly oxidized to Co(II) and, at higher pressures, some is further oxidized to Co(III). lbl.gov This dynamic interplay of oxidation states, driven by the reaction conditions, is the cornerstone of cobalt's catalytic power.

Table 3: Observed Cobalt Oxidation State Transitions in Catalytic Systems

| Catalytic System | Technique | Observed Transition(s) | Conditions / Midpoint Potential | Reference |

|---|---|---|---|---|

| Amorphous Co-oxide film (Water Oxidation) | In-situ XAS | Co(II) → Co(III) | ~1.0 V vs. NHE at pH 7 | fu-berlin.de |

| Amorphous Co-oxide film (Water Oxidation) | In-situ XAS | Co(III) → Co(IV) | ~1.2 V vs. NHE at pH 7 | fu-berlin.de |

| CoPt Nanoparticles (CO Oxidation) | X-ray Absorption | Co(0) → Co(II) / Co(III) | Under increasing O₂/CO pressure | lbl.gov |

Advanced Catalytic Applications of Cobalt Naphthenate

Oxidative Transformations and Reaction Selectivity

Cobalt naphthenate demonstrates significant catalytic activity in a variety of oxidative transformations, where its primary role is often to facilitate the formation of radical species that initiate and propagate oxidation reactions. The selectivity of these reactions—the preferential formation of a desired product over others—is a critical aspect of its application and is influenced by reaction conditions and the nature of the substrate.

This compound is a widely utilized homogeneous catalyst in the liquid-phase oxidation of various hydrocarbons. Its effectiveness stems from its ability to catalyze the decomposition of hydroperoxides, which are key intermediates in these oxidation chain reactions.

The oxidation of cyclohexane (B81311) is a cornerstone of the chemical industry, producing cyclohexanol (B46403) and cyclohexanone, collectively known as KA oil. This mixture is a crucial precursor for the synthesis of adipic acid and caprolactam, the monomers for Nylon-6,6 and Nylon-6, respectively. In the conventional industrial process, cyclohexane is oxidized with air in the liquid phase using a soluble cobalt salt, such as this compound, as the catalyst. mdpi.com

The process is typically operated under demanding conditions to overcome the stability of the C-H bonds in cyclohexane. The use of this compound allows the reaction to proceed, though it is characterized by a low conversion rate to maintain high selectivity for the desired KA oil. mdpi.com Higher conversions often lead to the formation of undesired by-products, including various acids like n-butyric, n-valeric, succinic, glutaric, and adipic acids. Studies have also explored binary catalytic systems, combining this compound with additives like salts of perfluorinated sulfonic acids (e.g., chromoxane), to enhance the conversion of cyclohexane while maintaining high selectivity for the target products. udhtu.edu.ua For instance, adding chromoxane to this compound has been shown to increase the raw material conversion by 22% compared to using this compound alone, without significantly compromising the selectivity for KA oil. udhtu.edu.ua

| Parameter | Value | Source(s) |

| Catalyst | Cobalt(II) Naphthenate | mdpi.com, |

| Temperature | 125–165 °C | mdpi.com, |

| Pressure | 8–15 bar | mdpi.com, |

| Cyclohexane Conversion | ~4-12% | mdpi.com, |

| KA Oil Selectivity | 70–85% | mdpi.com, |

| By-products | Adipic acid, glutaric acid, succinic acid, etc. |

This compound is an effective catalyst for the liquid-phase air oxidation of toluene (B28343), a process that can be directed to selectively produce either benzaldehyde (B42025) or benzoic acid. nih.govresearchgate.net Benzaldehyde is a valuable intermediate in the fragrance, food, and pharmaceutical industries, while benzoic acid is a widely used preservative and chemical precursor. ufv.brtsijournals.com The oxidation proceeds through a series of steps, with toluene first oxidizing to benzyl (B1604629) alcohol, which is then rapidly oxidized to benzaldehyde. nih.gov Further oxidation converts benzaldehyde to the final product, benzoic acid. nih.govresearchgate.net

Controlling the reaction selectivity is challenging because benzaldehyde is more susceptible to oxidation than the starting material, toluene. tsijournals.com Research indicates that reaction parameters significantly influence the product distribution. For instance, in acetic acid medium, this compound's catalytic performance can be modulated. Compared to cobalt acetate (B1210297), this compound requires a smaller amount to achieve a good catalytic effect. researchgate.net The use of ionic liquids as a reaction medium with a this compound catalyst has also been studied, showing that toluene conversion can be improved at lower temperatures (130 °C) compared to typical commercial processes (160–170 °C). researchgate.net

| Product | Catalyst System | Key Findings | Source(s) |

| Benzaldehyde | Cobalt Acetate/Sodium Bromide | Yields of 27-35% achieved in acetic acid. | tsijournals.com |

| Benzaldehyde | Co/Mn/ZnBr2 | Reported to give good selectivity (62%). | tsijournals.com |

| Benzoic Acid | Cobalt Octoate | 50% toluene conversion with 80% selectivity to benzoic acid at 130-165°C. | ufv.br |

| Benzaldehyde/Benzoic Acid | This compound in [Emim]BF4 | Toluene conversion of 19.6% with 19.5% benzaldehyde selectivity at 130°C. | researchgate.net |

The selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503) is an important industrial reaction, as acetophenone is a key intermediate in the production of resins, fragrances, and pharmaceuticals. In the study of this reaction, this compound is often used as a benchmark homogeneous catalyst for comparison with newly developed catalytic systems. eurekalert.org This allows researchers to gauge the effectiveness and potential advantages of novel catalysts, particularly heterogeneous ones which offer benefits in catalyst recycling and product separation. eurekalert.org

For example, a zeolite-encaged single-site cobalt catalyst (Co@Y) was developed for the solvent-free, additive-free selective oxidation of ethylbenzene using molecular oxygen. eurekalert.org When its performance was compared to the industrial benchmark, this compound, the Co@Y catalyst exhibited superior performance under identical reaction conditions. eurekalert.orgmdpi.com This highlights the ongoing research to find more efficient and sustainable alternatives to traditional homogeneous catalysts. eurekalert.org The oxidation of ethylbenzene in the presence of this compound can also be influenced by various additives to improve selectivity and conversion. ceur-ws.org

| Catalyst | System Type | Key Performance Metric | Role | Source(s) |

| This compound | Homogeneous | Benchmark for industrial process | Standard for comparison | eurekalert.org, mdpi.com |

| Co@Y (zeolite-encaged) | Heterogeneous | Surpassed performance of this compound | Advanced alternative | eurekalert.org, mdpi.com |

| Cobalt Phosphine Oxide Complexes | Homogeneous | Highly selective for acetophenone | Mechanistic study model | digitellinc.com |

This compound has been identified as an effective catalyst for the low-temperature oxidation (LTO) of tight oil, a process relevant to enhanced oil recovery (EOR) techniques like air flooding. mdpi.comlsmu.lt Air flooding is a cost-effective EOR method, but its application can be limited by the slow reaction rates and safety concerns associated with conventional LTO. mdpi.comlsmu.lt The use of an oil-soluble catalyst like this compound can accelerate the LTO reactions, making the process more efficient and safer. mdpi.comsyxb-cps.com.cn

Studies on Changqing tight oil and its SARA (saturates, aromatics, resins, and asphaltenes) fractions have shown that this compound significantly lowers the activation energy required for the LTO reactions. mdpi.comsyxb-cps.com.cn For instance, the activation energy for the LTO of the aromatic fraction was reduced by 44.3% with the addition of the catalyst. mdpi.comsyxb-cps.com.cn The catalyst promotes both oxygen addition and bond scission reactions, altering the reaction pathways to favor the formation of hydroxyl-containing oxides and CO2 while inhibiting the formation of ethers. mdpi.comlsmu.lt

| Fraction | Activation Energy (No Catalyst) (J/mol) | Activation Energy (with this compound) (J/mol) | Reduction (%) | Source(s) |

| Crude Oil | 39,571 | 21,864 | 44.7% | mdpi.com |

| Saturates | 37,469 | 32,088 | 14.4% | mdpi.com |

| Aromatics | 35,606 | 19,849 | 44.3% | mdpi.com, syxb-cps.com.cn |

| Resins | 30,970 | 27,700 | 10.6% | mdpi.com |

A fundamental aspect of this compound's catalytic activity in oxidation reactions is its ability to decompose hydroperoxides, which are often the initial products of hydrocarbon autoxidation. This decomposition generates free radicals that initiate and propagate the oxidation chain reaction. The mechanism involves the cobalt ion cycling between its Co(II) and Co(III) oxidation states.

Pioneering work by Kharasch in the 1950s demonstrated that the decomposition of tert-butyl hydroperoxide (TBHP) by Co(II) naphthenate proceeds via a chain mechanism, leading to the formation of tert-butoxy (B1229062) and tert-butylperoxy radicals. beilstein-journals.org These highly reactive radical species can then abstract hydrogen atoms from hydrocarbon substrates, initiating the oxidation process. beilstein-journals.orgresearchgate.net For example, in the oxidation of cyclohexane, the process is believed to proceed through a free-radical mechanism where the catalyst aids in the generation of key radical intermediates. researchgate.net Similarly, the reaction of Co(II) ions with hydrogen peroxide, particularly in the presence of a chelating agent like EDTA, has been shown to generate hydroxyl radicals (.OH) and Co(III). nih.gov This ability to facilitate one-electron transfer processes and generate reactive radical species is central to the catalytic function of this compound in a wide range of oxidative transformations. beilstein-journals.orgnih.gov

Hydrocarbon Oxidation Processes

Ethylbenzene Oxidation to Acetophenone: Homogeneous Catalyst Benchmarking

Polymerization and Curing Processes

This compound serves as a critical catalyst and accelerator in various polymerization and curing applications. Its primary function is to facilitate the decomposition of peroxide initiators, thereby generating the free radicals necessary to start and propagate polymerization reactions. This property is exploited in a range of processes, from the curing of polyester (B1180765) resins to the autoxidation of drying oils.

Free Radical Polymerization Initiation and Acceleration

This compound is widely recognized as an accelerator or promoter for free-radical polymerization, particularly in systems that cure at ambient temperatures. google.comcompositesone.com It is not typically a sole initiator but works in conjunction with a peroxide initiator. wikipedia.org The mechanism involves the cobalt compound hastening the decomposition of the peroxide, which in turn generates free radicals that initiate the polymerization of monomers. google.comgoogle.com This catalytic action allows reactions that would otherwise require high temperatures to proceed at room temperature. google.com

In the polymerization of vinylaromatic monomers, such as styrene (B11656), metallic salts like this compound are used as accelerators to increase the rate of decomposition of peroxide initiators. google.com Similarly, it is used to cure commercial unsaturated polyester resins, where its inclusion (at about 0.5% by weight) ensures the timely decomposition of the peroxide catalyst to initiate the exothermic curing process. google.com The cobalt-mediated process can control radical polymerization through mechanisms such as catalytic chain transfer and reversible termination. wikipedia.org This allows for the synthesis of polymers with specific properties. wikipedia.org Its application extends to the polymerization of organosilicon compounds, such as facilitating the free-radical polymerization of (3-methacryloxypropyl)trimethoxysilane for functionalizing nanoparticles. An example of its role as an accelerator is in the polymerization of unsaturated fatty acid lipid oils, where, in the presence of a benzoyl peroxide initiator, this compound accelerates the reaction to form a solid gel. researchgate.net

Curing Mechanisms of Unsaturated Polyester Resins

The most common application of this compound in polymerization is as a promoter in the curing of unsaturated polyester resins (UPR). compositesone.comrsc.org The standard system for room temperature curing consists of a peroxide initiator, typically methyl ethyl ketone peroxide (MEKP), and a this compound accelerator. rsc.orgresitan.net this compound's role is to promote the polymerization reaction, enabling it to occur at lower temperatures. rsc.org

The curing process is a free-radical chain-growth cross-linking copolymerization between a reactive diluent (like styrene) and the double bonds within the polyester. sid.ir The initiation is triggered by the decomposition of the peroxide, a process catalyzed by the cobalt promoter. The reaction mechanism involves the following steps:

ROOH + Co²⁺ → RO• + OH⁻ + Co³⁺

ROOH + Co³⁺ → ROO• + H⁺ + Co²⁺

In this redox cycle, the cobalt(II) ion reduces the hydroperoxide (ROOH, representing MEKP) to form an alkoxy radical (RO•), which is highly reactive and initiates the polymerization. The resulting cobalt(III) ion is then reduced back to cobalt(II) by another hydroperoxide molecule, regenerating the catalyst and producing a less reactive peroxy radical (ROO•). This regeneration of Co²⁺ allows for a pseudo-stable state concentration of the active catalyst, ensuring the rate of formation of the primary initiating radicals (RO•) remains relatively constant until the MEKP is significantly depleted.

The kinetics of the curing process, particularly the gel time and peak exotherm, are highly dependent on the concentrations of both the initiator (e.g., MEKP) and the accelerator (this compound). revistadechimie.rorepositorioinstitucional.mx Generally, increasing the concentration of either component leads to a faster reaction rate and a shorter gel time. revistadechimie.ro

Studies on vinyl ester resins, which have similar curing chemistry, demonstrate that increasing the MEKP concentration while keeping the this compound concentration fixed results in a significant decrease in gel time and an increase in the peak exothermic temperature. repositorioinstitucional.mx This is because a higher initiator concentration generates more free radicals, leading to more chain initiation sites and a faster rate of monomer conversion. repositorioinstitucional.mx

Effect of MEKP Initiator Concentration on Vinyl Ester Resin Curing

This compound concentration fixed at 0.6 wt.%.

| MEKP Concentration (wt.%) | Gel Time (hours) | Peak Exothermic Temperature (°C) |

|---|---|---|

| 0.6 | 6.39 | 40.1 |

| 0.9 | 2.03 | 89.9 |

| 1.2 | 0.98 | 128.8 |

Data derived from a study on the curing of vinyl ester resin, showing that as initiator concentration increases, gel time decreases and the exothermic peak rises. repositorioinstitucional.mx

Conversely, increasing the concentration of this compound also shortens the gel time due to an increase in the number of activated resin groups. revistadechimie.ro In systems using dual promoters, such as this compound combined with dimethylaniline (DMA), the curing kinetics can be finely tuned. sid.ir Increasing the concentration of the more reactive promoter, DMA, while keeping the this compound and MEKP levels constant, causes a rapid decrease in the induction time. sid.ir The ratio between the two promoters significantly affects the curing parameters. sid.ir

Effect of Dual Promoter Ratio (DMA/Co²⁺) on UPR Curing

Total promoter concentration fixed at 0.5 wt.%, MEKP at 1.0 wt.%.

| Promoter Ratio (DMA/Co²⁺) | Gel Time (min) | Peak Time (min) | Exotherm Peak (°C) |

|---|---|---|---|

| 0.00 | 31.0 | 45.0 | 172 |

| 0.25 | 10.0 | 16.5 | 191 |

| 0.50 | 6.5 | 11.5 | 193 |

| 0.75 | 5.0 | 9.0 | 195 |

| 1.00 | 5.0 | 9.0 | 195 |

Data showing the effect of varying the ratio of dimethylaniline (DMA) to this compound on the curing characteristics of unsaturated polyester resin. sid.ir

Thermal frontal polymerization is a process where a localized reaction zone self-propagates through a monomer mixture, driven by the heat of an exothermic polymerization. unipa.itacs.orgnih.gov A significant challenge in free-radical frontal polymerization is balancing a long pot life (working time) with a low front temperature. unipa.itlsu.edu Redox systems, which can include this compound, are often employed. unipa.itlsu.edu

To extend the pot life of reactive redox systems, researchers have explored using microencapsulated initiators. unipa.itacs.orgnih.gov In one study, microencapsulated cumene (B47948) hydroperoxide (CHP) was used with this compound as an accelerator. This system demonstrated a much longer storage life of nearly five days compared to non-encapsulated formulations, while maintaining a similar front speed. acs.orgnih.gov

Other research has investigated the effect of a cobalt-containing polymer used as an accelerator with CHP initiator for the frontal polymerization of trimethylolpropane (B17298) triacrylate (TMPTA). unipa.itlsu.edu These studies analyzed the impact of inert filler concentration on the propagation of the polymerization front. The results showed that both the front velocity and the front temperature were inversely related to the filler concentration in systems containing the cobalt accelerator. unipa.itlsu.edu The presence of cobalt was crucial for sustaining a front in thinner layers of the material. unipa.itlsu.edu

Effect of Filler Loading on Frontal Polymerization

System: TMPTA monomer, CHP initiator, and a cobalt-containing polymer accelerator in a 0.35 cm thick layer.

| Filler Loading (phr) | Front Velocity (cm/min) | Front Temperature (°C) |

|---|---|---|

| 52 | 1.9 | 200 |

| 72 | 1.4 | 180 |

Data from a thermal frontal polymerization study showing that increasing filler loading decreases both the propagation velocity and the temperature of the front. unipa.itlsu.edu

Influence of Initiator and Accelerator Concentrations on Curing Kinetics

Role in Autoxidative Crosslinking of Drying Oils and Alkyd Resins

One of the most established applications of this compound is as a siccative, or oil drying agent, for paints, varnishes, and inks. wikipedia.orgottokemi.comwikipedia.org These coordination complexes catalyze the hardening of drying oils and alkyd resins, a process that is not true drying but rather a chemical crosslinking reaction. wikipedia.orgwikipedia.org The mechanism is a free-radical autoxidation, where the catalyst promotes the reaction between the unsaturated oils and atmospheric oxygen. wikipedia.org

This compound is highly effective due to its solubility in nonpolar substrates like linseed oil and alkyd resins. wikipedia.orgechem.com.bd Catalysts like this compound are classified as "active driers." wikipedia.orgechem.com.bd This classification stems from their redox-active metal centers, which readily promote the necessary redox reactions with the hydroperoxide intermediates that form in the oil film during the autoxidation process. wikipedia.orgechem.com.bd

Hydrosilylation of Alkenes Catalyzed by this compound Complexes

This compound also functions as a catalyst in the hydrosilylation of alkenes, an important industrial reaction for forming carbon-silicon bonds. nih.gov While platinum-based catalysts are common for this reaction, cobalt complexes offer a lower-cost alternative. nih.gov Research has shown that this compound, when used in conjunction with specific N,P-ligands, can efficiently catalyze the hydrosilylation of various alkenes. nih.govnih.govbenthamdirect.comresearchgate.net

In one study, a series of N,P-ligands bearing carboxyl groups were synthesized and combined with this compound. nih.gov The catalytic activity was significantly enhanced by the presence of an additive, potassium tert-butoxide (KOtBu), which helped to reduce reaction times. nih.govnih.gov While this compound alone showed low catalytic activity, the addition of the ligands dramatically improved performance. nih.gov

Effect of Different Ligands on the Hydrosilylation of 1-Octene (B94956)

Reaction of 1-octene with diphenylsilane (B1312307) catalyzed by this compound-Ligand complex.

| Catalyst System | Conversion (%) |

|---|---|

| This compound (no ligand) | Low |

| This compound-L1 | 91.7 |

| This compound-L2 | 85.4 |

| This compound-L3 | 82.3 |

| This compound-L4 | 80.2 |

Data showing the conversion of 1-octene using this compound with various N,P-ligands (L1-L4). The L1 ligand provided the highest catalytic activity. nih.gov

The most effective catalyst system, this compound-L1 (where L1 is sodium 2-(diphenylphosphino)methyl-2-ethylaminopropanoate), was successfully applied to a range of alkene substrates and different silanes, achieving good to excellent conversions. nih.govresearchgate.net

Hydrosilylation of Various Olefins and Silanes with this compound-L1 Catalyst

| Olefin | Silane | Conversion (%) |

|---|---|---|

| 1-Hexene | Diphenylsilane | 92.1 |

| 1-Dodecene | Diphenylsilane | 90.2 |

| 1-Tetradecene | Diphenylsilane | 91.5 |

| Styrene | Diphenylsilane | 93.2 |

| 1-Octene | Dimethylphenylsilane | 88.7 |

| 1-Octene | Triethoxysilane | 86.3 |

Data demonstrating the versatility of the this compound-L1 catalyst system for the hydrosilylation of different substrates. researchgate.net

Vulcanization of Rubber and Adhesion Promotion Mechanisms

This compound plays a critical role as an adhesion promoter in the vulcanization of rubber, particularly for bonding rubber compounds to metal reinforcements like brass-plated steel cords used in tires. researchgate.netmonheit.com.cn While not directly involved in the rubber crosslinking (vulcanization) itself, its presence is crucial for creating a durable and stable adhesive bond at the rubber-metal interface. sn-tin.com The mechanism is complex and involves the catalytic influence of cobalt ions on the formation of an interfacial sulfide (B99878) layer. futaiguye.cn

Before vulcanization, the contact between the rubber compound and the brass plating is purely physical. futaiguye.cn During the heat-intensive vulcanization process, a series of chemical reactions occur at the interface. It is generally accepted that the divalent cobalt ion (Co²⁺) from this compound is the active component. monheit.com.cnfutaiguye.cn These ions catalyze the reaction between sulfur in the rubber compound and the copper in the brass plating. google.com

This catalytic action promotes the formation of a metal sulfide layer, which consists of both cuprous sulfide (CuₓS) and zinc sulfide (ZnS). monheit.com.cnfutaiguye.cn Research indicates that the non-stoichiometric cuprous sulfide (CuₓS) is the primary adhesive structural layer. futaiguye.cn This layer has the necessary activity to continue reacting and diffusing into the interface, forming strong chemical bonds (Cuₓ-S-Sᵧ-Rubber) with the sulfur-crosslinked rubber matrix. futaiguye.cn The cobalt atom itself does not become part of this final adhesive bond. futaiguye.cn

The effectiveness of this compound is dependent on several factors. The concentration must be carefully controlled; too much cobalt can excessively accelerate the formation of inactive copper sulfides (like CuS) and catalyze the oxidative aging of the rubber, while too little will not sufficiently promote the formation of the active CuₓS layer. sn-tin.comallenpress.com The synergy between the adhesion reaction and the vulcanization reaction is key. futaiguye.cn The formulation often requires high levels of sulfur to satisfy the needs of both the rubber vulcanization and the interfacial bonding reactions. researchgate.netfutaiguye.cn The use of this compound is often part of a broader adhesion system that may include other components like resorcinol-formaldehyde resins to further enhance bonding and durability. google.com

Table 1: Key Factors in this compound-Promoted Adhesion

| Factor | Role and Effect | Supporting Research Findings |

| Cobalt Ion (Co²⁺) | Catalyzes the formation of an active cuprous sulfide (CuₓS) layer at the rubber-brass interface. | The divalent cobalt ion is the key promoter of adhesion, facilitating the creation of the crucial sulfide layer. monheit.com.cnfutaiguye.cn |

| Interfacial Layer | Consists of cuprous sulfide (CuₓS) and zinc sulfide (ZnS). The CuₓS layer forms chemical bonds with the rubber. | The formation of a new material layer, specifically metal sulfides, is observed post-vulcanization. monheit.com.cnfutaiguye.cn |

| Sulfur Content | High sulfur levels are required to accommodate both the rubber vulcanization and the interfacial bonding reactions. | A higher amount of sulfur, typically 5-7 parts, is necessary to meet the demands of both processes. futaiguye.cn |

| Cure Synergy | The rate of vulcanization and the rate of adhesion layer formation must be coordinated for optimal bonding. | The timing is critical; if the sulfide layer forms too quickly, it can lead to the creation of non-active copper sulfides, weakening the bond. futaiguye.cn |

Other Specialized Catalytic Functions

Exploration in Metal Oxide Nanoparticle Synthesis (as Precursors)

This compound serves as an effective organometallic precursor for the synthesis of cobalt oxide nanoparticles (NPs), particularly cobalt(II,III) oxide (Co₃O₄). americanelements.comicm.edu.pl The use of single-source precursors like this compound is advantageous in nanomaterial synthesis because it allows for simpler, more controlled decomposition processes. The organic naphthenate ligand makes the compound soluble in non-aqueous solvents, which is useful for various synthesis techniques. americanelements.com

One common method is the thermal decomposition of the precursor. chalcogen.ro In this process, this compound is heated in the presence of a capping agent or solvent. For instance, cobalt oxide nanoparticles can be synthesized by the thermal decomposition of a cobalt complex in tri-octylphosphine oxide (TOPO), which acts as both a solvent and a capping agent to control particle growth and prevent agglomeration. chalcogen.ro The decomposition temperature is a critical parameter that influences the size and structure of the resulting nanoparticles. chalcogen.ro

Research has shown that this method can produce spherical, crystalline Co₃O₄ nanoparticles with a face-centered cubic structure. chalcogen.ro Characterization techniques such as X-ray diffraction (XRD) are used to confirm the crystalline phase, while transmission electron microscopy (TEM) reveals the size and morphology of the nanoparticles, which can be in the range of 8-10 nm. icm.edu.pl Using organometallic compounds like this compound as precursors is a key strategy in the bottom-up approach to nanoparticle synthesis, allowing for the construction of nanomaterials from atomic or molecular components. mdpi.com

Table 2: Synthesis of Cobalt Oxide Nanoparticles using Cobalt Precursors

| Synthesis Method | Precursor Type | Key Parameters | Resulting Nanoparticle | Average Size |

| Thermal Decomposition | [M₂(o-tol)₂(H₂O)₈]Cl₄ | Decomposition at ~600°C in air. | Co₃O₄ (spinel-type) | 8-10 nm icm.edu.pl |

| Thermal Decomposition | Bis(N-cyclohexyl-1-naphthaldehydato)cobalt(II) | Decomposition in TOPO at 145-190°C. | Co₃O₄ (face-centered cubic) | 7.28 nm chalcogen.ro |

| Calcination | [Co(PVA)(P-ABA)(H₂O)₃] | Calcination at 550°C for 3 hours. | CoO | Not specified nih.gov |

Studies in Energetic Materials Synthesis (e.g., Air Oxidation of TNT/DMF Systems)

This compound has been investigated for its catalytic properties in the synthesis of energetic materials. osti.gov A notable example is its use in the production of Hexanitrostilbene (HNS), a heat-resistant explosive, through the air oxidation of 2,4,6-trinitrotoluene (B92697) (TNT) in a dimethylformamide (DMF) solvent system. osti.govresearchgate.net

In this synthesis route, this compound is added as a potential catalyst to facilitate the oxidative coupling of TNT molecules to form HNS. osti.gov The process involves bubbling air through a TNT/DMF solution containing the catalyst. However, studies have yielded mixed results regarding its efficacy.

Nuclear Magnetic Resonance (NMR) analysis of the products from these reactions has shown that while HNS is produced, a significant impurity, dipicrylethane (also known as hexanitrobibenzyl or HNBB), is often present. osti.govshu.ac.uk In some analyses, the presence of dipicrylethane was particularly evident in samples prepared using this compound as a catalyst. osti.gov Interestingly, one study noted that the highest purity of HNS was achieved when the air oxidation of TNT in DMF was conducted without any added catalyst, although this uncatalyzed reaction resulted in the lowest percentage yield. osti.gov This suggests that while this compound may influence the reaction rate, it may also promote side reactions that lead to impurities, complicating the synthesis of pure HNS. osti.gov Further investigation into the catalytic mechanism and optimization of reaction conditions is required to fully understand its role and potential in this application.

Mechanistic Investigations of Cobalt Naphthenate Catalysis

Elucidation of Redox Cycles in Autoxidation Processes (Co(II) ⇌ Co(III) Interconversion)

The catalytic action of cobalt naphthenate in autoxidation processes is fundamentally linked to the redox interconversion between its Co(II) and Co(III) oxidation states. semanticscholar.orgmdpi.com This cycling is a key feature of its role as an "active drier," where the metal center actively participates in redox reactions with hydroperoxide intermediates. wikipedia.org

In the initial stages of oxidation, Co(II) naphthenate reacts with hydroperoxides (ROOH), which are primary products of the reaction between organic substrates and oxygen. This interaction leads to the oxidation of Co(II) to Co(III) and the generation of radicals, as depicted in the classic Haber-Weiss mechanism. semanticscholar.orgrsc.org

Reaction 1: Initiation Co(II) + ROOH → Co(III) + RO• + OH⁻

The newly formed Co(III) species is a potent oxidizing agent that can then react with another hydroperoxide molecule, reducing it back to Co(II) and propagating the radical chain.

Reaction 2: Propagation Co(III) + ROOH → Co(II) + ROO• + H⁺

Free Radical Chain Reaction Theory in Catalytic Oxidation

The catalytic effect of this compound is explained by the free radical chain reaction theory. mdpi.com The catalyst's primary role is to initiate and propagate a series of free radical reactions that lead to the oxidation of the substrate. mdpi.commdpi.com

The process can be summarized in three main stages:

Initiation: As described in the redox cycle, the decomposition of hydroperoxides by this compound generates initial free radicals. rsc.orgbeilstein-journals.org

Propagation: These radicals then abstract hydrogen atoms from the organic substrate (RH), creating an alkyl radical (R•). This alkyl radical rapidly reacts with molecular oxygen to form a peroxyl radical (ROO•). The peroxyl radical can then abstract a hydrogen from another substrate molecule, forming a hydroperoxide (ROOH) and a new alkyl radical, thus propagating the chain.

R• + O₂ → ROO•

ROO• + RH → ROOH + R•

Termination: The chain reaction ceases when radicals combine to form non-radical products.

This compound significantly accelerates the rate-limiting initiation step by ensuring a steady supply of radicals through the decomposition of hydroperoxides. mdpi.com This promotion of the degenerate-branching chain reaction leads to an increased formation of oxygenated products. mdpi.com It is important to note that while the catalyst enhances selectivity compared to uncatalyzed autoxidation, the reaction pathway is still fundamentally a free-radical process. cardiff.ac.uk

Coordination Catalysis Theory and Complex Formation in Reaction Mixtures

Beyond its role in radical generation, this compound's catalytic activity is also influenced by its coordination chemistry. As a coordination complex, it can interact with various components in the reaction mixture, forming intermediate complexes that influence the reaction's course. wikipedia.orgmdpi.com

This compound itself is a coordination complex, and it is likely not a simple salt but a non-ionic complex. wikipedia.org In a reaction medium, such as crude oil or alkyd resins, the dispersed cobalt ions can interact with aromatic rings or heteroatoms present in the substrate molecules. mdpi.com This leads to the formation of coordination complexes between the metal ion and the substrate fractions. mdpi.com

These interactions can:

Activate the Substrate: By coordinating to the substrate, the cobalt center can alter the electron density and weaken specific bonds, making the substrate more susceptible to attack by oxygen or free radicals.

Direct the Reaction: The geometry and steric environment of the coordination complex can influence the regioselectivity and stereoselectivity of the oxidation, favoring the formation of certain products over others. mdpi.com

Stabilize Intermediates: The cobalt center can coordinate to and stabilize radical intermediates, potentially influencing their subsequent reaction pathways.

The nature of the ligands attached to the cobalt ion plays a crucial role. The naphthenate ligands confer high solubility in nonpolar media, which is essential for homogeneous catalysis in systems like drying oils. wikipedia.org Studies have shown that modifying the ligand environment, for instance by introducing N,P-ligands, can significantly alter the catalytic activity and selectivity of the cobalt complex in reactions like alkene hydrosilylation. nih.gov This highlights the importance of the coordination sphere in tuning the catalyst's performance.

Reaction Pathway Analysis and Catalytic Modulation

Analysis of the reaction pathways in this compound-catalyzed oxidations reveals a complex interplay of radical and coordination mechanisms. The catalyst modulates the reaction by influencing the formation and decomposition of key intermediates like hydroperoxides. cardiff.ac.ukwhiterose.ac.uk

For example, in the oxidation of cyclohexane (B81311), this compound acts as an initiator for a radical autoxidation pathway. whiterose.ac.uk The key intermediate is cyclohexyl hydroperoxide (CHHP). whiterose.ac.ukscispace.com The catalyst's role is to promote the homolytic cleavage of the O-O bond in CHHP, thereby accelerating the reaction. whiterose.ac.uk

Recent studies on related heterogeneous cobalt catalysts have shown that the reaction pathway can be self-adjusting. For instance, in the oxidation of ethylbenzene (B125841), trace amounts of products like benzaldehyde (B42025) or 1-phenylethanol (B42297) can modulate the catalytic behavior of the cobalt sites, reducing the apparent activation energy for the oxidation. eurekalert.org This suggests a feedback mechanism where the products influence the catalytic cycle.

The catalyst can also suppress the build-up of primary oxidation products like hydroperoxides, which can lead to increased selectivity for desired secondary products by minimizing undesired side reactions. cardiff.ac.uk Therefore, this compound doesn't just initiate the reaction; it actively modulates the entire reaction network.

Influence of Reaction Conditions on Catalytic Activity and Selectivity

The catalytic performance of this compound is highly sensitive to reaction conditions such as temperature, pressure, and catalyst concentration. mdpi.comnih.gov

Temperature: Generally, increasing the reaction temperature increases the rate of oxidation. nih.gov However, excessively high temperatures can lead to undesirable side reactions, such as decarboxylation, which can reduce selectivity and potentially deactivate the catalyst. In the industrial oxidation of cyclohexane, temperatures are typically maintained between 125–165 °C. mdpi.com

Pressure: In aerobic oxidations, the partial pressure of oxygen is a critical parameter. Higher oxygen pressure can increase the reaction rate but must be carefully controlled to maintain selectivity and prevent runaway reactions. mdpi.comrsc.org

Substrate and Solvent: The nature of the substrate and solvent can influence the formation of coordination complexes and the solubility of the catalyst, thereby affecting its activity. wikipedia.orgmdpi.com

Role in Advanced Materials Science and Polymer Degradation Research

Modification and Performance Enhancement of Polymeric Materials

Cobalt naphthenate is widely utilized as a catalyst promoter or accelerator in the curing of thermosetting resins. It facilitates the decomposition of peroxide initiators at ambient or slightly elevated temperatures, generating the free radicals necessary to initiate polymerization and cross-linking. This role is critical in tailoring the final properties of various polymeric materials.

This compound plays a key role as an accelerator in the curing of polycardanol, a bio-based resin derived from cashew nut shell liquid (CNSL), a renewable resource. researchgate.netresearchgate.net In combination with an initiator, typically methyl ethyl ketone peroxide (MEKP), this compound facilitates the cross-linking of the unsaturated double bonds present in the polycardanol structure. adhesion.kr This process is essential for creating bio-based composites, often reinforced with natural fibers like kenaf, jute, or sisal. google.com

Research has focused on optimizing the curing conditions to achieve the best mechanical and thermal properties for the resulting biocomposite. researchgate.netgoogle.com Studies using Fourier transform infrared (FT-IR) spectroscopy and differential scanning calorimetry (DSC) have investigated the effects of initiator and accelerator concentrations, as well as curing temperature and time. researchgate.netadhesion.kr It was found that the extent of curing is highly dependent on the thermal conditions. researchgate.netresearchgate.net For instance, one study determined the optimal conditions for fully curing polycardanol to be a combination of 1.0 wt% MEKP and 0.2 wt% this compound, cured at 200°C for 120 minutes. researchgate.netresearchgate.net Another process involved mixing polycardanol with 1.0 wt% MEKP and 0.2 wt% this compound, combining it with natural fibers, and then compression molding the mixture. google.com

Table 1: Optimal Curing Conditions for Polycardanol Resins Using this compound Accelerator

| Parameter | Optimal Condition | Source(s) |

| Initiator | Methyl ethyl ketone peroxide (MEKP) | researchgate.netresearchgate.netgoogle.com |

| Accelerator | This compound (Co-Naph) | researchgate.netresearchgate.netgoogle.com |

| MEKP Concentration | 1.0 wt% | researchgate.netresearchgate.net |

| Co-Naph Concentration | 0.2 wt% | researchgate.netresearchgate.netgoogle.com |

| Curing Temperature | 190-200°C | adhesion.kr |

| Curing Time | 120 minutes | researchgate.netresearchgate.netadhesion.kr |

In the field of flame-retardant materials, this compound is used as a promoter for curing unsaturated polyester (B1180765) resins (UPR). sigmaaldrich.com These resins are often compounded with various flame-retardant additives to meet specific safety standards, particularly for applications in naval and other engineering fields. wordpress.comnih.gov The cross-linking reaction for UPRs typically occurs at room temperature through the copolymerization of the resin with a monomer like styrene (B11656), initiated by a peroxide (e.g., MEKP) and accelerated by this compound. nih.gov

Research in this area involves incorporating additives such as alumina (B75360) trihydrate (ATH), decabromodiphenylether (DeBDE), antimony trioxide, and melamine (B1676169) cyanurate into the polyester matrix. wordpress.com this compound's role is to ensure the complete and efficient curing of this complex matrix, which is essential for locking the additives in place and achieving the desired flame retardancy without compromising the material's mechanical properties. wordpress.comnih.gov For example, a formulation for a flame-retardant composite might include unsaturated polyester resin, a peroxide initiator, and this compound as the accelerator, along with a p-toluenesulfonate-pillared layered double hydroxide (B78521) as a novel flame retardant.

This compound is instrumental in the fabrication of advanced polymeric nanocomposites containing functionalized nanoparticles. sigmaaldrich.com Specifically, it is used as a catalyst promoter to facilitate the free-radical polymerization that integrates surface-modified alumina (Al2O3) nanoparticles into a polymer matrix, such as a vinyl-ester resin.

The process often involves first functionalizing the alumina nanoparticles with a bifunctional coupling agent like (3-methacryloxypropyl)trimethoxysilane (MPS). This agent has one functional group that binds to the nanoparticle surface and another (a methacryloxy group) that can copolymerize with the resin monomer. this compound is then used to promote the decomposition of the initiator (e.g., an organic peroxide) at room temperature, which starts the polymerization of the resin and the MPS on the nanoparticle surface. This creates a strong covalent bond between the nanoparticles and the polymer matrix, leading to a uniform dispersion of nanoparticles and significantly enhanced mechanical properties, such as Young's modulus and tensile strength, in the final nanocomposite. researchgate.net

Development of Flame-Retardant Polyesters

Studies on Polymer Degradation Processes

This compound is also a subject of research in the field of polymer degradation, where it can act as a catalyst to accelerate the breakdown of polymers. This is particularly relevant for managing plastic waste.

This compound has been identified as a photosensitizer that accelerates the photo-oxidative degradation of low-density polyethylene (B3416737) (LDPE) films when exposed to UV irradiation. tandfonline.comtandfonline.com This effect is of interest for creating plastics that degrade more quickly in the environment. tandfonline.com Studies have shown a direct correlation between the concentration of this compound in the LDPE film and the rate of its degradation. tandfonline.comresearchgate.net

The degradation process is monitored by measuring changes in the polymer's chemical structure and physical properties over time. researchgate.net Using FT-IR spectroscopy, researchers track the formation of carbonyl groups, an indicator of oxidation. tandfonline.com Mechanical properties such as tensile strength and elongation at break are also measured, which typically decrease as the polymer degrades. tandfonline.com The results consistently show that as both the concentration of this compound and the duration of UV exposure increase, the rate of degradation, evidenced by a rising carbonyl index and falling mechanical strength, also increases. tandfonline.comresearchgate.netresearchgate.net

Table 2: Effect of this compound on the Photo-oxidative Degradation of LDPE Films after 90 Days of UV Irradiation

| Sample (wt% Co-Naph) | Change in Carbonyl Index | Decrease in Tensile Strength | Decrease in Elongation at Break | Source(s) |

| Neat LDPE | Significant Increase | Lower Rate of Decrease | Significant Decrease | tandfonline.com |

| LDPE + Co-Naph | Higher Increase than Neat LDPE | Higher Rate of Decrease | Higher Decrease than Neat LDPE | tandfonline.comresearchgate.net |

This compound is a prime example of a catalyst used to enhance the degradation of polymeric materials. tandfonline.com As a transition metal salt, it falls into the category of oxo-additives, which are known to accelerate the oxidation of polymers. researchgate.net The mechanism involves the catalyst facilitating the generation of free radicals, which initiates a chain reaction of oxidation, leading to the scission of the long polymer chains. mdpi.com This process results in a reduction of the polymer's molecular weight and a change in its physical properties, making it more susceptible to further breakdown. mdpi.com

Research into catalyst-enhanced degradation often uses LDPE as a model polymer. tandfonline.comresearchgate.net In these studies, this compound significantly speeds up degradation under UV light. tandfonline.com This catalytic action is not limited to photo-oxidation; cobalt compounds can also act as catalysts in other oxidative environments. mdpi.com The use of such catalysts is a key strategy in the design of oxo-degradable plastics, which are intended to break down more rapidly than conventional plastics after their useful life. mdpi.com Other catalysts, such as CaO nanoparticles, are also being explored for similar purposes in enhancing the photodegradation of polymers like LDPE. nano-ntp.com

Comparative Catalysis and Design of Novel Cobalt Based Catalysts

Benchmarking Against Heterogeneous Catalysts (e.g., Cobalt-Zeolite Composites)

Homogeneous catalysts like cobalt naphthenate, while effective, present challenges in separation from reaction media and recyclability, leading to potential environmental concerns. mdpi.com Heterogeneous catalysts, such as cobalt-zeolite composites, offer significant advantages in this regard. eurekalert.org

Cobalt-zeolite (Co-zeolite) catalysts have demonstrated superior structural integrity, which mitigates cobalt leaching, enhances recyclability, and minimizes environmental contamination. mdpi.com These composites combine the catalytic activity of cobalt with the structural stability and high surface area of zeolites. The synthesis method plays a crucial role in determining the speciation of cobalt (e.g., as exchanged ions or as dispersed oxides), which in turn dictates the catalyst's performance in specific reactions. mdpi.comresearchgate.net

In the selective oxidation of ethylbenzene (B125841) to acetophenone (B1666503), a Co@Y catalyst, where single-site Co²⁺ ions are confined within a zeolite Y framework, was found to surpass the performance of the benchmark industrial catalyst, this compound. eurekalert.org The heterogeneous nature of the Co@Y catalyst was confirmed by hot filtration tests, which showed no leaching of cobalt species during the reaction. Furthermore, the Co@Y catalyst demonstrated excellent stability, with its structure and catalytic performance remaining nearly unchanged after multiple cycles. eurekalert.org

The advantages of cobalt-zeolite systems extend to various other applications. They have shown high activity in the selective catalytic reduction (SCR) of nitrogen oxides (NOx) and in the conversion of polymers like polyethylene (B3416737) and polypropylene (B1209903) into valuable products like propane. mdpi.comacs.org The defined pore structure of zeolites can limit the sintering of cobalt particles, keeping them active, and the acidity of the zeolite can influence reaction selectivity. researchgate.netacs.org

Table 1: Comparison of this compound and Cobalt-Zeolite Catalysts

| Feature | This compound (Homogeneous) | Cobalt-Zeolite Composites (Heterogeneous) |

|---|---|---|

| Catalyst State | Soluble in reaction medium | Solid, insoluble in reaction medium |

| Separation & Recyclability | Difficult, often unrecyclable mdpi.com | Easy separation, high recyclability eurekalert.orgmdpi.com |

| Stability | Prone to deactivation | Enhanced structural and thermal stability eurekalert.orgmdpi.com |

| Leaching | Potential for metal leaching into product/waste | Significantly reduced or eliminated leaching eurekalert.orgmdpi.com |

| Selectivity | Benchmark for certain reactions (e.g., driers) eurekalert.org | High selectivity, tunable by zeolite structure and cobalt speciation acs.org |

| Applications | Driers in coatings, oxidation catalysis eurekalert.orgstopcarcinogensatwork.eu | Oxidation, NOx reduction, polymer upcycling, Fischer-Tropsch synthesis eurekalert.orgmdpi.comacs.org |

Comparison with Alternative Transition Metal Driers (e.g., Manganese, Iron, Vanadium)

In the coatings industry, this compound is a primary drier, valued for its high catalytic activity in promoting the oxidative cross-linking of alkyd resins. durachem.com However, concerns over cobalt's potential hazards have driven the search for alternatives. stopcarcinogensatwork.eusubsportplus.eu The most common alternatives are carboxylates of other transition metals like manganese, iron, and vanadium. stopcarcinogensatwork.eudurachem.com

Manganese (Mn): Manganese is an active drier and the main alternative to cobalt. stopcarcinogensatwork.eugoldstab.com It provides better film hardness and through-drying compared to cobalt, which is primarily a surface drier. stopcarcinogensatwork.eusubsportplus.eu However, manganese is less active than cobalt and can cause brown discoloration or yellowing in white and light-colored paints. stopcarcinogensatwork.eusubsportplus.eu Complexation of manganese carboxylates is a strategy used to improve their redox process and make them more effective alternatives. durachem.com

Iron (Fe): Iron driers are effective catalysts but typically only at elevated temperatures (baking finishes), limiting their use in air-drying applications. durachem.comchemelynesppecialities.com Iron is generally considered less toxic than cobalt or manganese. subsportplus.eu

Vanadium (V): Vanadium also acts as a drier, but like iron, it is generally active at higher temperatures. durachem.comchemelynesppecialities.com It is noted to be most stable in its higher valence state. goldstab.comchemelynesppecialities.com

The effectiveness of these metals as driers is linked to their ability to cycle between different oxidation states, which catalyzes the decomposition of hydroperoxides and promotes the formation of free radicals necessary for polymer cross-linking. While cobalt is highly efficient in this redox process, combinations of different metal driers (primary, through, and auxiliary) are often used to achieve optimal drying characteristics throughout the paint film. durachem.com

Table 2: Performance Comparison of Transition Metal Driers

| Metal Drier | Relative Activity | Key Characteristics | Common Applications |

|---|---|---|---|

| Cobalt | Most active primary drier durachem.comgoldstab.com | Excellent surface drier, less discoloration than Mn durachem.com | Universal drier for air-drying coatings chemelynesppecialities.com |

| Manganese | Less active than Cobalt stopcarcinogensatwork.eugoldstab.com | Good through-drier, improves film hardness, can cause discoloration stopcarcinogensatwork.eusubsportplus.eu | Often used in combination with other driers, especially in pigmented systems stopcarcinogensatwork.eu |

| Iron | Active only at high temperatures durachem.comchemelynesppecialities.com | Used for stoving/baking finishes | Industrial baking enamels chemelynesppecialities.com |

| Vanadium | Active only at high temperatures durachem.comchemelynesppecialities.com | Functions as a high-temperature catalyst | Specialized baking finishes chemelynesppecialities.com |

Strategies for Enhancing Catalyst Stability and Recyclability

For cobalt catalysts to be economically and environmentally viable, particularly in large-scale industrial processes, enhancing their stability and ensuring their recyclability is paramount. Key challenges include deactivation via sintering (agglomeration of metal particles), leaching of the active metal, and coking (carbon deposition). mdpi.comresearchgate.net

Immobilization on Supports: A primary strategy is the immobilization of cobalt species onto or into solid supports, transforming a homogeneous catalyst into a more stable heterogeneous one. Zeolites, with their defined pore structures and high thermal stability, are excellent supports. mdpi.commdpi.com Encapsulating cobalt ions or nanoparticles within the zeolite framework can physically prevent them from sintering and leaching during reactions. eurekalert.org